molecular formula C12H14N4O3 B11491081 4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B11491081
M. Wt: 262.26 g/mol
InChI Key: FVHDRWUIHNAUIF-UHFFFAOYSA-N
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Description

4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as sodium hydroxide (NaOH) dissolved in dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

4-amino-2-oxido-N-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C12H14N4O3/c1-7(2)8-3-5-9(6-4-8)14-12(17)10-11(13)15-19-16(10)18/h3-7H,1-2H3,(H2,13,15)(H,14,17)

InChI Key

FVHDRWUIHNAUIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=[N+](ON=C2N)[O-]

Origin of Product

United States

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